
7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, also known as ML141, is a small molecule inhibitor that has gained attention in the scientific community due to its potential in treating various diseases.
Wissenschaftliche Forschungsanwendungen
7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been extensively studied for its potential in treating various diseases such as cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the activity of the Rho family of GTPases, which are involved in cell proliferation, migration, and invasion. 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been found to be effective in inhibiting the growth and migration of cancer cells in vitro and in vivo. In addition, it has been shown to have a protective effect on the heart and brain in animal models of ischemia-reperfusion injury.
Wirkmechanismus
7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one acts as a selective inhibitor of the Rho family of GTPases, specifically RhoA, which plays a crucial role in cell motility and cytoskeletal organization. 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one binds to the switch II region of RhoA and prevents its activation by guanine nucleotide exchange factors (GEFs). This results in the inhibition of downstream signaling pathways that are involved in cell migration and invasion.
Biochemical and Physiological Effects:
7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of RhoA in a dose-dependent manner, with an IC50 value of 1.4 μM. 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has also been shown to inhibit the activity of other Rho family GTPases such as Rac1 and Cdc42. In addition, 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been found to have a protective effect on the heart and brain in animal models of ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is its selectivity for RhoA, which allows for the study of its specific effects on cell motility and cytoskeletal organization. 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has also been shown to be effective in inhibiting the growth and migration of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. However, one limitation of 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. One area of interest is the development of more potent and selective inhibitors of RhoA that can be used for therapeutic purposes. Another direction is the study of the effects of 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one on other cellular processes such as cell proliferation and differentiation. Additionally, the use of 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one in combination with other drugs or therapies may enhance its efficacy in treating various diseases. Finally, further studies are needed to investigate the safety and toxicity of 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one in vivo before it can be considered for clinical use.
Conclusion:
In conclusion, 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a small molecule inhibitor that has shown potential in treating various diseases such as cancer, cardiovascular diseases, and neurological disorders. Its selectivity for RhoA allows for the study of its specific effects on cell motility and cytoskeletal organization. While there are limitations to its use in certain experiments, the future directions for research on 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one are promising and may lead to the development of new therapies for a variety of diseases.
Synthesemethoden
The synthesis of 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves a multi-step process starting with the reaction of 4-methylbenzaldehyde with 2-amino-4-chlorobenzenethiol to form 7-chloro-3-(4-methylphenyl)-2-sulfanylquinazolin-4-one. This intermediate is then treated with sodium hydride and ethyl chloroformate to yield the final product, 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
7-chloro-3-(4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-2-5-11(6-3-9)18-14(19)12-7-4-10(16)8-13(12)17-15(18)20/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKLIEBUYSWXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2665545.png)
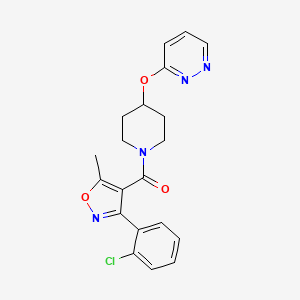
![3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2665548.png)
![1-[4-[(1,3-Dimethylpyrazol-4-yl)methyl]morpholin-2-yl]ethanamine;dihydrochloride](/img/structure/B2665549.png)
![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2665551.png)
![Methyl 2-methyl-5-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]furan-3-carboxylate](/img/structure/B2665552.png)
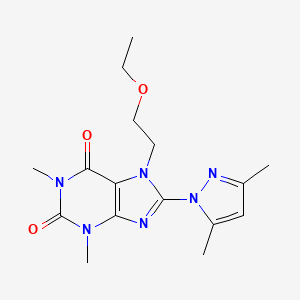
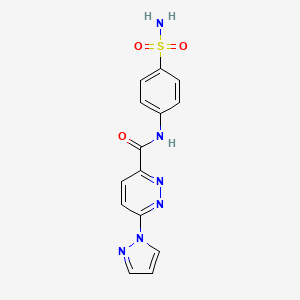
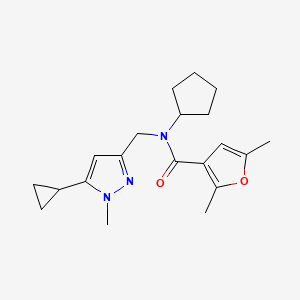
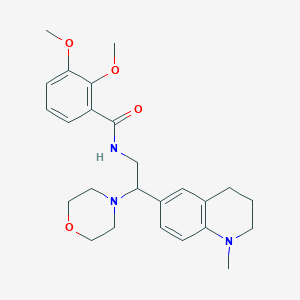
![methyl 4-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2665561.png)
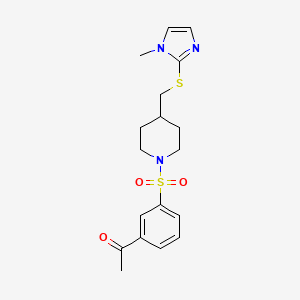
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2665566.png)